![molecular formula C23H31N5O5S B1229867 4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B1229867.png)
4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity : Ishizaki, Suzue, and Irikura (1985) conducted research on the synthesis of fluoroquinolonecarboxylic acid derivatives, which show potent antibacterial activity both in vivo and in vitro. This study highlights the potential of similar compounds in the development of new antibacterial agents (Ishizaki, Suzue, & Irikura, 1985).
Crystallography and Polymorphs : Jotani, Wardell, and Tiekink (2018) examined the crystallography of related compounds, revealing two polymorphs with different molecular architectures. Their work is significant in understanding the structural basis for the activity of these compounds (Jotani, Wardell, & Tiekink, 2018).
Cardiovascular Research : Liu et al. (2011) explored the protective effects of KMUP-3, a related compound, against myocardial remodeling after myocardial infarction, showing its potential in cardiovascular therapeutics (Liu et al., 2011).
Corrosion Inhibition : Kaya et al. (2016) studied the use of piperidine derivatives in preventing iron corrosion, demonstrating the utility of these compounds in materials science (Kaya et al., 2016).
Cancer Research : Cumaoğlu et al. (2015) synthesized new sulfonamide derivatives and evaluated their pro-apoptotic effects on cancer cells, indicating their potential in oncology (Cumaoğlu et al., 2015).
Antioxidant and Enzyme Inhibition : Lolak et al. (2020) investigated benzenesulfonamides with 1,3,5-triazine moieties for their antioxidant properties and enzyme inhibition, relevant in diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Anticancer Activity : Sa̧czewski et al. (2006) focused on the synthesis of 2,4-diamino-1,3,5-triazine derivatives with notable activity against melanoma, further highlighting the therapeutic potential in cancer treatment (Sa̧czewski et al., 2006).
Photopolymerization Monitoring : Jager, Volkers, and Neckers (1995) used similar compounds as fluorescent probes to monitor the photopolymerization of dimethacrylates, indicating applications in polymer chemistry (Jager, Volkers, & Neckers, 1995).
Eigenschaften
Produktname |
4-[4-(4-acetylphenyl)-1-piperazinyl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide |
|---|---|
Molekularformel |
C23H31N5O5S |
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
4-[4-(4-acetylphenyl)piperazin-1-yl]-N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C23H31N5O5S/c1-18(29)19-5-7-20(8-6-19)26-13-15-27(16-14-26)22-10-9-21(17-23(22)28(30)31)34(32,33)24-11-4-12-25(2)3/h5-10,17,24H,4,11-16H2,1-3H3 |
InChI-Schlüssel |
NYTBDMVOUFFILS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=C(C=C(C=C3)S(=O)(=O)NCCCN(C)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




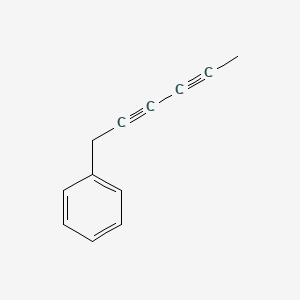
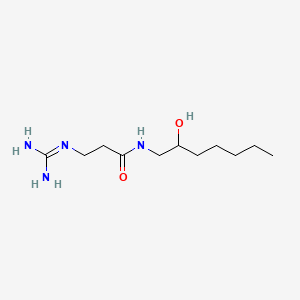
![1-[1-chloro-2-[(2-nitrophenyl)thio]-4-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B1229790.png)
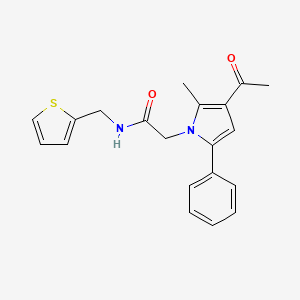
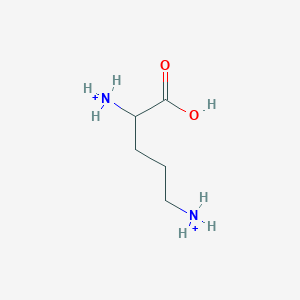
![2-[[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thieno[3,2-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1229795.png)
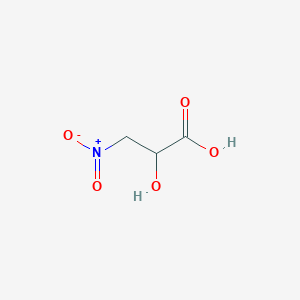
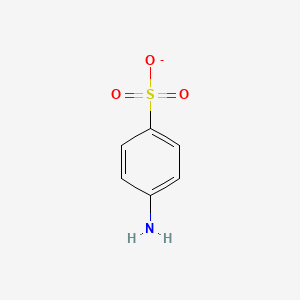




![O-[(2-carbamimidamidoethoxy)(hydroxy)phosphoryl]serine](/img/structure/B1229811.png)